molecular formula C29H28N2O5 B11120741 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11120741
M. Wt: 484.5 g/mol
InChI Key: OCKQSSYYXPKTCO-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the methoxy, methylpropoxy, and methylpyridinyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other chromeno[2,3-c]pyrrole derivatives and those with methoxy, methylpropoxy, or methylpyridinyl groups.

    Uniqueness: The unique combination of functional groups in this compound may confer specific properties, such as enhanced biological activity or improved chemical stability, making it distinct from other related compounds.

Properties

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

1-[3-methoxy-4-(2-methylpropoxy)phenyl]-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H28N2O5/c1-16(2)15-35-22-12-10-19(14-23(22)34-5)26-25-27(32)20-13-17(3)9-11-21(20)36-28(25)29(33)31(26)24-8-6-7-18(4)30-24/h6-14,16,26H,15H2,1-5H3

InChI Key

OCKQSSYYXPKTCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC(=C(C=C5)OCC(C)C)OC

Origin of Product

United States

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